

# tert-Butyl azetidin-3-ylcarbamate IUPAC name.

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## Compound of Interest

Compound Name: *tert-Butyl azetidin-3-ylcarbamate*

Cat. No.: B109299

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An In-depth Technical Guide to *tert-Butyl N-(azetidin-3-yl)carbamate*: Synthesis, Properties, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of *tert-butyl N-(azetidin-3-yl)carbamate*, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic applications in the design of novel therapeutics.

## Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the quest for novel chemical matter with favorable ADME (absorption, distribution, metabolism, and excretion) properties is paramount. Small, strained ring systems have emerged as valuable scaffolds that can impart desirable characteristics such as metabolic stability, improved solubility, and three-dimensional complexity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy in this regard.<sup>[1][2]</sup> Its inherent ring strain and non-planar geometry offer a unique vectoral exit from a core molecular structure, allowing for precise exploration of chemical space.<sup>[3]</sup>

*tert-Butyl N-(azetidin-3-yl)carbamate* combines the advantages of the azetidine scaffold with the utility of the *tert*-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a broad

range of chemical environments and its facile removal under mild acidic conditions.<sup>[4][5]</sup> This dual functionality makes tert-butyl N-(azetidin-3-yl)carbamate an exceptionally versatile intermediate, enabling the selective functionalization of the azetidine nitrogen while the 3-amino group is masked, or vice-versa after deprotection.

## Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl N-(azetidin-3-yl)carbamate. It is frequently supplied and used in its more stable hydrochloride salt form, for which the IUPAC name is tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride. Clarity on which form is being used is critical for stoichiometric calculations in synthesis.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
IUPAC Name	tert-butyl N-(azetidin-3-yl)carbamate	tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride	
Synonyms	3-Boc-aminoazetidine; N-Boc-3-aminoazetidine	3-Boc-aminoazetidine HCl; tert-Butyl (azetidin-3-yl)carbamate HCl	[6]
CAS Number	91188-13-5	217806-26-3	[6]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	172.22 g/mol	208.69 g/mol	[6]
Appearance	Solid	White to off-white solid	[6]
Storage	4°C	Room temperature, sealed in dry, dark place	

# Synthesis Protocol: Boc Protection of 3-Aminoazetidine

The most direct and common synthesis of **tert-butyl azetidin-3-ylcarbamate** involves the protection of the primary amine of a 3-aminoazetidine precursor. The following protocol is a robust and scalable method.

## Synthetic Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of **tert-Butyl azetidin-3-ylcarbamate**.**

## Detailed Step-by-Step Methodology

Starting Material: 3-Aminoazetidine dihydrochloride Reagents: Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoazetidine dihydrochloride (1.0 eq). Suspend the salt in dichloromethane (approx. 0.2 M concentration).
  - Causality: An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide. Dichloromethane is an excellent solvent for both the reactants and the product and is relatively unreactive.
- Basification: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
  - Causality: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt, liberating the free 3-aminoazetidine in situ. Using a slight excess ensures complete neutralization. The reaction is cooled to control the exotherm of the acid-base reaction.
- Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
  - Causality: The primary amine of 3-aminoazetidine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)<sub>2</sub>O.<sup>[7]</sup> A slight excess of (Boc)<sub>2</sub>O ensures the complete conversion of the starting material. Slow addition is crucial to manage the reaction exotherm and prevent potential side reactions, such as double protection.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
  - Causality: The reaction is typically slow and requires an extended period to go to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
  - Causality: The water quench removes the triethylamine hydrochloride salt and any unreacted  $(\text{Boc})_2\text{O}$  (which hydrolyzes). The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer, breaking any emulsions.
- Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel if necessary.
  - Causality: Drying with sodium sulfate removes dissolved water. Evaporation of the solvent yields the product. Chromatography is a standard method to remove any remaining impurities to yield the final product with high purity.

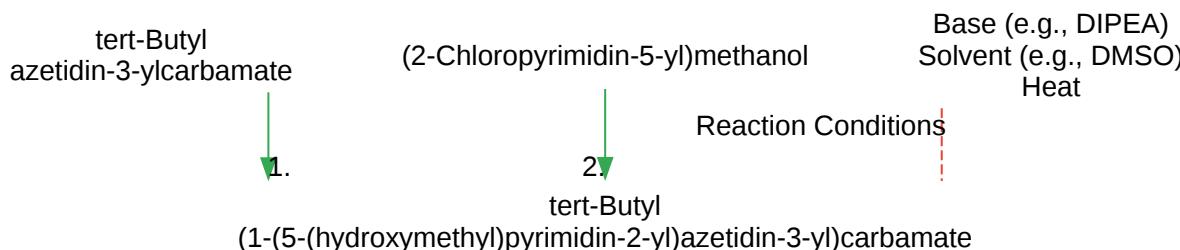
## Applications in Medicinal Chemistry and Drug Design

The true value of tert-butyl N-(azetidin-3-yl)carbamate lies in its role as a versatile intermediate for introducing the 3-aminoazetidine moiety into more complex molecules. The azetidine ring is found in several FDA-approved drugs, where it often enhances metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.<sup>[1]</sup>

## Role as a Nucleophilic Building Block

After synthesis, the Boc-protected azetidine can be used in reactions where the secondary amine of the azetidine ring acts as a nucleophile. A common application is in nucleophilic aromatic substitution ( $\text{SNA}_r$ ) or Buchwald-Hartwig amination reactions to couple the azetidine ring to aromatic or heteroaromatic systems.

Example Application: Synthesis of a pyrimidine derivative.<sup>[8]</sup>



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Caption: Use as an intermediate in an SNAr reaction.

In this workflow, the secondary amine of **tert-butyl N-(azetidin-3-yl)carbamate** displaces the chlorine atom on the pyrimidine ring.<sup>[8]</sup> The Boc group remains intact, protecting the 3-amino group from participating in the reaction. This protected amine can then be deprotected in a subsequent step to allow for further functionalization at that position, demonstrating the principle of orthogonal protection.<sup>[4]</sup>

## Deprotection and Further Functionalization

The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in an organic solvent like methanol or 1,4-dioxane.<sup>[7][9]</sup> This deprotection unmasks the primary amine at the 3-position, making it available for a wide range of subsequent chemical transformations, including:

- Amide bond formation: Coupling with carboxylic acids to form amides.
- Reductive amination: Reaction with aldehydes or ketones.
- Sulfonamide formation: Reaction with sulfonyl chlorides.

This strategic unmasking is a cornerstone of multi-step syntheses in drug development, allowing for the late-stage introduction of diversity elements.

## Safety and Handling

**tert-Butyl azetidin-3-ylcarbamate** hydrochloride is classified as an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: The hydrochloride salt should be stored at room temperature in a dry, dark, and well-sealed container. The free base is typically stored at refrigerated temperatures (4°C).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

tert-Butyl N-(azetidin-3-yl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its unique structure offers a powerful combination of a desirable pharmacokinetic scaffold (the azetidine ring) and a robust, versatile chemical handle (the Boc-protected amine). Understanding the principles behind its synthesis and the strategic logic of its application empowers researchers to design and execute more efficient and innovative synthetic routes toward the next generation of therapeutic agents.

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